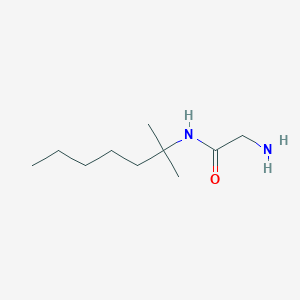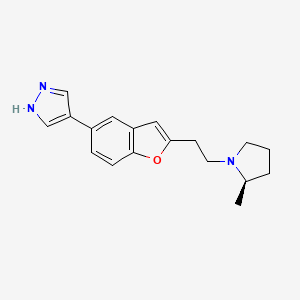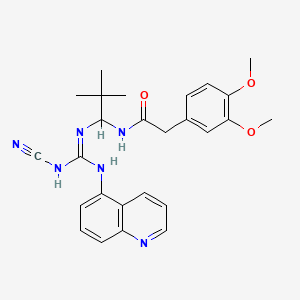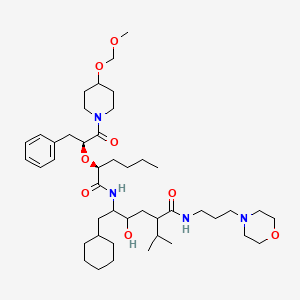![molecular formula C18H21ClFN3O3 B1664310 8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride CAS No. 162763-53-3](/img/structure/B1664310.png)
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride
Übersicht
Beschreibung
This compound is an investigational antibacterial agent . The quinolizine ring structure provides a chemical backbone which is uniquely different from the marketed fluoroquinolone or naphtheridine antibacterials .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, and it’s determined using gradient elution HPLC . The chromatographic separation was optimized and the chromatographic parameters critical to separation are discussed in detail .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties and Synthesis
- Antibacterial Agent Synthesis and Effectiveness : This compound is a potent member of the quinolonecarboxylic acid class, exhibiting significant antibacterial activity. It shows enhanced in vitro and in vivo activity against various bacteria, including aerobic and anaerobic strains, compared to its enantiomers and racemic forms (Rosen et al., 1988).
- Structure-Activity Relationships : Studies on the structure-activity relationships of this class of compounds reveal how variations in the side chains and substituents affect their antibacterial efficacy against Gram-negative organisms. These insights are crucial for optimizing the antibacterial properties of these agents (Sánchez et al., 1988).
- Chiral Synthesis and Antibacterial Activity : Research on chiral synthesis demonstrates that certain enantiomers of related compounds show markedly better in vivo activity against specific bacterial strains, such as Pseudomonas aeruginosa (Yoshida et al., 1996).
Development of Novel Antibacterial Agents
- Synthesis of Fluoroquinolone-based Agents : Research includes the synthesis of fluoroquinolone-based thiazolidinones, highlighting the continued exploration of new antibacterial agents based on this scaffold (Patel & Patel, 2010).
- Investigation of Novel Analogs : Studies on pyridonecarboxylic acids and analogs contribute to the broader understanding of antibacterial agents in this class, including structure-activity relationships and potential for development as therapeutic agents (Egawa et al., 1984).
Analytical and Structural Studies
- Analysis of Chemical Structure : Papers detail the isolation and identification of related compounds, providing insights into their chemical structure and potential pharmaceutical applications (Xia, Chen, & Yu, 2013).
- X-Ray Crystallography for Determining Configuration : The use of X-ray crystallography on related compounds aids in determining the absolute configuration of certain intermediates, which is crucial for understanding the structure-activity relationships (Fukui et al., 1997).
Antibacterial and Anticancer Potency
- Antibacterial and Anticancer Activities : Some derivatives exhibit significant antibacterial activity against various strains, including E. coli and S. aureus, and also show promise in anticancer activity, specifically against breast cancer cell lines (Al-Hiari et al., 2007).
Eigenschaften
IUPAC Name |
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3.ClH/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21;/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXXLAGAHWXLSP-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride | |
CAS RN |
162763-53-3 | |
| Record name | A-816719.1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162763533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B1664227.png)



![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)



![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)



![Benzyl [(1r,4s,6s,9r)-4,6-Dibenzyl-5-Hydroxy-1,9-Bis(1-Methylethyl)-2,8,11-Trioxo-13-Phenyl-12-Oxa-3,7,10-Triazatridec-1-Yl]carbamate](/img/structure/B1664247.png)
![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664249.png)